1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Description
1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H21ClF3N3O3 and its molecular weight is 431.84. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Physicochemical Properties
A study focused on a novel potential antifungal compound from the 1,2,4-triazole class demonstrated poor solubility in buffer solutions and better solubility in alcohols. The research provided insights into the compound's solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting its adsorption potential and preference for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Anti-arrhythmic Activity
Another study synthesized imidazolidine-2,4-dione derivatives with halogen substitutions and evaluated their structure-activity relationships. The research discovered compounds with significant anti-arrhythmic activity, providing insights into their potential medical applications (Pękala et al., 2005).
Serotonergic and Antinociceptive Activities
Research on piperidine and imidazolidine derivatives has found these compounds to possess central activity, including antinociceptive and serotonergic effects. This study sheds light on the importance of the aryl substituent, particularly the 4-chlorophenyl one, due to its higher lipophilicity and activity in pharmacological models (Matosiuk et al., 2005).
properties
IUPAC Name |
1-[1-[3-(3-chlorophenyl)propanoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClF3N3O3/c20-14-3-1-2-13(10-14)4-5-16(27)24-8-6-15(7-9-24)25-11-17(28)26(18(25)29)12-19(21,22)23/h1-3,10,15H,4-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZLBKZSIOXEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
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